![molecular formula C14H11ClFNO4S B2688444 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 1030709-48-8](/img/structure/B2688444.png)
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C14H11ClFNO4S It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with additional chloro and fluoro substituents on the phenyl ring
Applications De Recherche Scientifique
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Halogenation: The phenyl ring is halogenated to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed
Oxidation: 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-carboxybenzoic acid.
Reduction: 3-[(5-Chloro-2-fluorophenyl)amino]-4-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-benzoic acid: Lacks the methyl group on the benzoic acid moiety.
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-ethylbenzoic acid: Contains an ethyl group instead of a methyl group.
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methyl group.
Uniqueness
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid is unique due to the specific combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-[(5-chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c1-8-2-3-9(14(18)19)6-13(8)22(20,21)17-12-7-10(15)4-5-11(12)16/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSESWVGUMMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-BENZODIOXOL-5-YL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2688364.png)
![5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2688365.png)
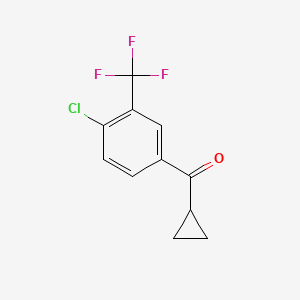
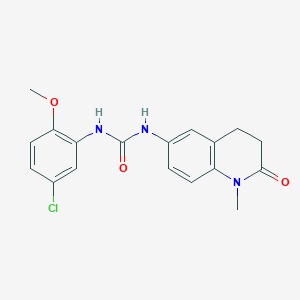
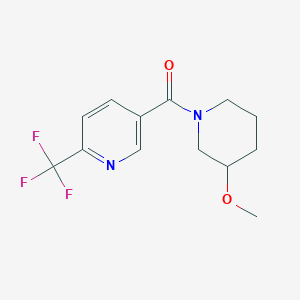
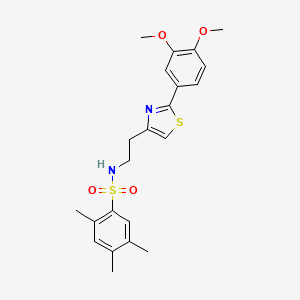

![methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2688377.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2688379.png)

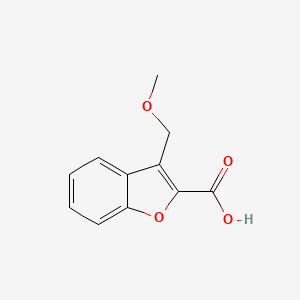
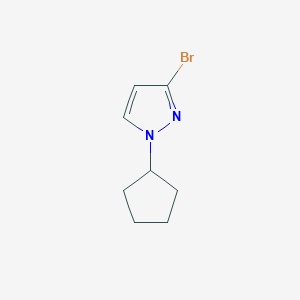
![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)
